![molecular formula C14H11BrO2 B113107 5-(Benzyloxy)-2-bromobenzaldehyde CAS No. 85604-06-4](/img/structure/B113107.png)
5-(Benzyloxy)-2-bromobenzaldehyde
Overview
Description
5-(Benzyloxy)-2-bromobenzaldehyde, also known as 5-Bromo-2-benzyloxybenzaldehyde, is a compound of interest due to its potential applications in scientific research. This compound is a member of the benzaldehyde family, which is a type of aldehyde, and is often used as a starting material for the synthesis of other compounds. It has been studied for its potential uses in laboratory experiments and for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
5-(Benzyloxy)-2-bromobenzaldehyde plays a significant role in various chemical syntheses and reactions. It has been utilized in the synthesis of substituted 2-bromobenzaldehydes, demonstrating its versatility in chemical transformations. The palladium-catalyzed ortho-bromination of benzaldehydes is a pivotal step in this process, highlighting its importance in creating diverse brominated compounds (Dubost et al., 2011). Additionally, 5-(Benzyloxy)-2-bromobenzaldehyde is involved in the formation of aromatic hydroxylation products, playing a critical role in the conversion of bromobenzaldehydes to hydroxybenzaldehydes (Sinhababu & Borchardt, 1983).
Palladium-Catalyzed Reactions
The compound has been extensively used under palladium-catalyzed conditions. Its application in the synthesis of 1-aryl-1H-indazoles through the reaction with arylhydrazines is noteworthy. This highlights its role in producing compounds with potential biological and medicinal applications (Cho et al., 2004).
Novel Applications
The molecule has found use in the discovery of CCR5 receptor antagonists, demonstrating its significance in pharmaceutical research. It has been identified as a key component in the synthesis of guanylhydrazone derivatives, which are vital in the development of new medicinal compounds (Wei et al., 2007).
Structural and Crystallography Studies
Its involvement in crystallography studies is also of importance. The compound has been used in the synthesis of various intermediates in drug discovery, aiding in the understanding of molecular structures and interactions (Li et al., 2012).
Miscellaneous Applications
Other diverse applications include its role in the Friedländer approach for incorporating bromoquinoline into novel chelating ligands, showcasing its utility in creating complex organic structures (Hu et al., 2003), and in the synthesis of non-peptide small molecular antagonist benzamide derivatives, further exemplifying its relevance in medicinal chemistry (Bi, 2015).
properties
IUPAC Name |
2-bromo-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBOCIQJROMWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446579 | |
Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-bromobenzaldehyde | |
CAS RN |
85604-06-4 | |
Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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